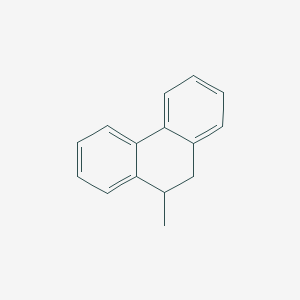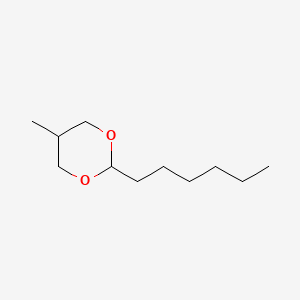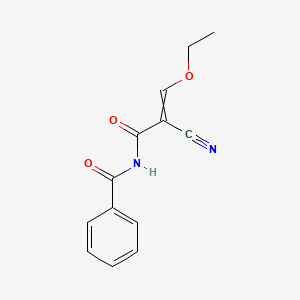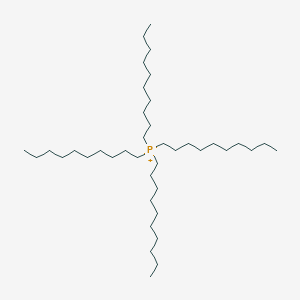
Phosphonium, tetrakis(decyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, tetrakis(decyl)-, is a quaternary phosphonium salt characterized by the presence of four decyl groups attached to a central phosphorus atom. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tetrakis(decyl)-, typically involves the reaction of a phosphine with an alkyl halide. One common method is the reaction of triphenylphosphine with decyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
PPh3+4C10H21Br→P(C10H21)4+Br−
Industrial Production Methods
Industrial production of phosphonium, tetrakis(decyl)-, often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is typically purified by recrystallization or distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Phosphonium, tetrakis(decyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Phosphonium, tetrakis(decyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating biofilm-related infections.
Industry: Utilized in the production of ionic liquids and as an additive in lubricants and surfactants.
作用機序
The mechanism of action of phosphonium, tetrakis(decyl)-, involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with thiol groups in proteins, forming disulfide bonds and causing irreversible protein damage. These interactions result in the antimicrobial and biofilm-disrupting properties of the compound.
類似化合物との比較
Phosphonium, tetrakis(decyl)-, is unique compared to other quaternary phosphonium salts due to its long decyl chains, which enhance its hydrophobicity and membrane-disrupting capabilities. Similar compounds include:
Tetrakis(butyl)phosphonium: Shorter alkyl chains, less hydrophobic.
Tetrakis(hexyl)phosphonium: Intermediate chain length, moderate hydrophobicity.
Tetrakis(octyl)phosphonium: Longer chains than butyl, shorter than decyl, moderate to high hydrophobicity.
These comparisons highlight the unique properties of phosphonium, tetrakis(decyl)-, making it particularly effective in applications requiring strong membrane interactions and hydrophobic characteristics.
特性
CAS番号 |
49873-44-1 |
|---|---|
分子式 |
C40H84P+ |
分子量 |
596.1 g/mol |
IUPAC名 |
tetrakis-decylphosphanium |
InChI |
InChI=1S/C40H84P/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3/q+1 |
InChIキー |
ILHSLHUISRMSDF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


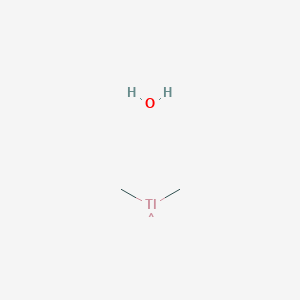
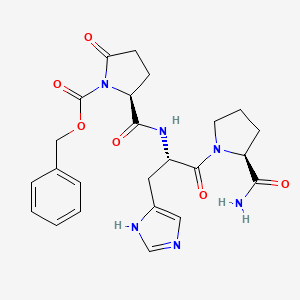
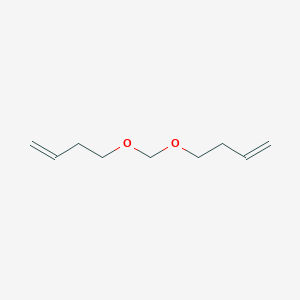
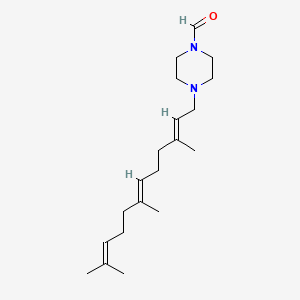
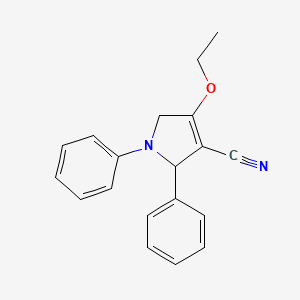
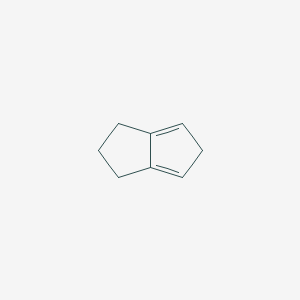
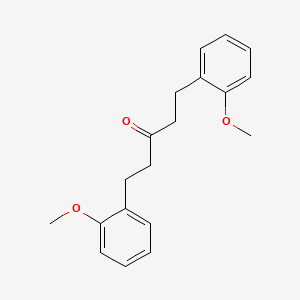

![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
